molecular formula C21H19N3O3S B11594774 (5Z)-2-(4-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11594774
M. Wt: 393.5 g/mol
InChI Key: YJXNZSZCYFHHQL-AQTBWJFISA-N
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Description

The compound “(5Z)-2-(4-METHOXYPHENYL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a member of the triazolothiazole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both triazole and thiazole rings, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolothiazole compounds typically involves the cyclization of appropriate precursors. For this specific compound, a common synthetic route might involve the reaction of 4-methoxyphenylhydrazine with 4-propoxybenzaldehyde to form an intermediate hydrazone. This intermediate can then undergo cyclization with a suitable thioamide to form the triazolothiazole ring system. Reaction conditions often include the use of acidic or basic catalysts and elevated temperatures.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propoxy groups.

    Reduction: Reduction reactions could target the double bond in the methylene group.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, triazolothiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

Industrially, such compounds could be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, triazolothiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-METHOXYPHENYL)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-2-(4-METHOXYPHENYL)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern on the aromatic rings and the presence of both methoxy and propoxy groups. These substitutions can significantly influence the compound’s chemical reactivity and biological activity.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O3S/c1-3-12-27-17-8-4-14(5-9-17)13-18-20(25)24-21(28-18)22-19(23-24)15-6-10-16(26-2)11-7-15/h4-11,13H,3,12H2,1-2H3/b18-13-

InChI Key

YJXNZSZCYFHHQL-AQTBWJFISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2

Origin of Product

United States

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